![molecular formula C24H18Cl2NP B4329236 N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide](/img/structure/B4329236.png)
N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide
Overview
Description
N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide, also known as PTPI, is a phosphine-based compound that has gained attention in recent years due to its potential applications in scientific research. PTPI is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 513.78 g/mol.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is not fully understood, but it is believed to act as a Lewis acid catalyst. N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has a high electron density on the phosphorus atom, which can coordinate with electron-poor substrates to facilitate reactions. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to have a stabilizing effect on reactive intermediates, which can increase the efficiency of catalytic reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide. However, studies have shown that N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is relatively non-toxic and does not have any significant adverse effects on living organisms. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to be stable under various conditions, which makes it a useful reagent for biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is its high catalytic activity and selectivity. N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to be effective in a wide range of organic reactions, and its high yield and purity make it a useful reagent for lab experiments. However, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is relatively expensive compared to other catalysts, which can limit its use in large-scale reactions. Additionally, the synthesis of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide requires specialized equipment and expertise, which can be a limitation for some researchers.
Future Directions
There are several potential future directions for research on N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide. One area of interest is the development of new synthetic methods for N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide and its derivatives. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide could be used as a catalyst for the synthesis of new pharmaceuticals and natural products. Finally, further studies on the mechanism of action and biochemical effects of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide could provide valuable insights into its potential applications in biological systems.
In conclusion, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide is a promising reagent for scientific research with potential applications in catalysis, synthetic chemistry, and biological systems. While there are limitations to its use, the high catalytic activity and selectivity of N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide make it a valuable tool for lab experiments. Further research on N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide and its derivatives could lead to new discoveries and applications in the future.
Scientific Research Applications
N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has shown potential as a reagent in various scientific research applications. One of the most promising applications is in the field of catalysis. N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been shown to be an effective catalyst for various organic reactions, including the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction. Additionally, N-(2,6-dichlorophenyl)-P,P,P-triphenylphosphine imide has been used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.
properties
IUPAC Name |
(2,6-dichlorophenyl)imino-triphenyl-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2NP/c25-22-17-10-18-23(26)24(22)27-28(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVNHEVLVGWBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dichlorophenyl)imino](triphenyl)-lambda~5~-phosphane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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